molecular formula C23H29ClN2O4 B11177534 1-(3-Chlorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine

1-(3-Chlorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine

Cat. No.: B11177534
M. Wt: 432.9 g/mol
InChI Key: PMTRJMPUEGREJQ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine typically involves the reaction of 3-chlorophenylpiperazine with 3,4,5-triethoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: A simpler derivative with known pharmacological activities.

    4-(3,4,5-Triethoxybenzoyl)piperazine: Another derivative with potential biological effects.

Uniqueness

1-(3-Chlorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine is unique due to the presence of both the 3-chlorophenyl and 3,4,5-triethoxybenzoyl groups, which may confer distinct pharmacological properties compared to its simpler analogs.

Properties

Molecular Formula

C23H29ClN2O4

Molecular Weight

432.9 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone

InChI

InChI=1S/C23H29ClN2O4/c1-4-28-20-14-17(15-21(29-5-2)22(20)30-6-3)23(27)26-12-10-25(11-13-26)19-9-7-8-18(24)16-19/h7-9,14-16H,4-6,10-13H2,1-3H3

InChI Key

PMTRJMPUEGREJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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